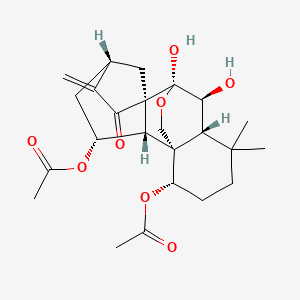

Shikokianin

Description

Properties

CAS No. |

24267-69-4 |

|---|---|

Molecular Formula |

C24H32O8 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |

InChI |

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,20-,22?,23?,24-/m0/s1 |

InChI Key |

FKKSXNLVJJDMAR-QJCCTRFTSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C |

Synonyms |

shikokianin |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of Shikokianin from Isodon Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Shikokianin, a bioactive diterpenoid, from plants of the Isodon genus. Due to the limited availability of detailed public information specifically on this compound, this paper also draws upon established methodologies for the isolation of analogous compounds from the same genus, offering a foundational approach for researchers.

Introduction to this compound and Isodon Species

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids. Many species of this genus are utilized in traditional medicine, particularly in East Asia. Among the numerous compounds isolated from Isodon, this compound, an ent-kaurane diterpenoid, has garnered interest for its potential therapeutic properties. Preliminary studies have indicated its cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in drug discovery. This guide will focus on the technical aspects of isolating this compound from its natural source.

General Workflow for Isolation

The isolation of this compound from Isodon plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to efficiently separate the target compound from a complex mixture of phytochemicals.

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction

-

Plant Material: The aerial parts of Isodon rubescens are a known source of this compound. The plant material should be dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: Ethanol (B145695) is a commonly used solvent for the initial extraction of diterpenoids from Isodon species.

-

Protocol:

-

Macerate the powdered plant material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically employed.

-

Stir the mixture for 24-48 hours.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

-

Protocol:

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Collect each solvent layer and evaporate the solvent to yield the respective fractions. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

-

Purification

Purification involves a series of chromatographic techniques to isolate this compound from the enriched fraction.

-

Column Chromatography:

-

Stationary Phases: Silica gel and Sephadex LH-20 are commonly used for the initial separation of compounds from the ethyl acetate fraction.

-

Mobile Phase: A gradient solvent system is typically employed. For silica gel chromatography, a gradient of chloroform-methanol or hexane-ethyl acetate is common. For Sephadex LH-20, methanol (B129727) is a standard mobile phase.

-

Protocol:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

-

Load the sample onto a pre-packed silica gel column.

-

Elute the column with a stepwise or linear gradient of the chosen mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on the TLC profile.

-

Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used for the final purification of diterpenoids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Protocol:

-

Dissolve the semi-purified fraction from the previous step in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Elute with a programmed gradient to achieve high-resolution separation.

-

Collect the peak corresponding to this compound, guided by a UV detector.

-

Evaporate the solvent to obtain pure this compound.

-

-

Quantitative Data

Specific quantitative data for the isolation of this compound, such as yield and purity at each step, are not well-documented in publicly available literature. Researchers undertaking this isolation should perform careful quantification at each stage. The following table provides a template for recording such data.

| Isolation Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Extraction | Dried Isodon Powder | Crude Extract | - | - |

| Fractionation | Crude Extract | Ethyl Acetate Fraction | - | - |

| Column Chromatography | Ethyl Acetate Fraction | Semi-Pure this compound | - | - |

| Preparative HPLC | Semi-Pure this compound | Pure this compound | - | - |

Signaling Pathways of Related Compounds

While the specific signaling pathways modulated by this compound are not yet elucidated, research on other structurally related compounds, such as Shikonin, can provide potential avenues for investigation. Shikonin has been shown to interact with several key signaling pathways implicated in cancer. It is important to note that this information is for contextual purposes and requires experimental validation for this compound.

Caption: Potential signaling pathways for investigation based on the activity of the related compound, Shikonin.

Conclusion

The isolation of this compound from Isodon species presents a promising opportunity for the discovery of new therapeutic agents. While a standardized, high-yield protocol is yet to be published, the methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and purify this compound. Further studies are warranted to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound to fully realize its therapeutic potential. The lack of extensive public data underscores the need for more research in this area to contribute to the growing body of knowledge on the rich phytochemistry of the Isodon genus.

Shikokianin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring naphthoquinone pigment, has demonstrated significant anti-cancer properties across a wide range of malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects on cancer cells. It details the compound's role in inducing apoptosis, instigating cell cycle arrest, and impeding metastatic progression. A central focus is placed on the critical signaling pathways modulated by this compound, including the STAT3, MAPK, and PI3K/Akt/mTOR pathways, with a particular emphasis on the pivotal role of reactive oxygen species (ROS) generation. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for the investigation of this compound's activity, and provides visual representations of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding of its anti-neoplastic actions.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous pursuit of novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound, isolated from the root of Lithospermum erythrorhizon, has emerged as a promising candidate.[1] It exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies.[2] This guide delineates the intricate mechanisms by which this compound exerts its anti-cancer effects, providing a foundational resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily driven by its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and inhibit the spread of cancer cells (metastasis).

Induction of Apoptosis

A predominant mechanism of this compound is the induction of apoptosis in cancer cells.[3] This process is largely mediated by the generation of intracellular reactive oxygen species (ROS).[1][4] The accumulation of ROS triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]

-

Intrinsic Pathway: this compound-induced ROS leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential.[1][6] This results in the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, leading to apoptosis.[7][8] The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is often downregulated, while the expression of pro-apoptotic proteins like Bax is upregulated.[1][9]

-

Extrinsic Pathway: this compound can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR5.[4] This activation, often in conjunction with ROS-mediated JNK signaling, leads to the activation of caspase-8 and subsequent downstream apoptotic events.[4][5]

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The most commonly reported is a G2/M phase arrest, though G0/G1 arrest has also been observed in some cancer types.[1][10][11] This is achieved through the modulation of key cell cycle regulatory proteins. This compound can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulate the expression of cyclins and CDKs, such as cyclin D1, cyclin E, CDK2, and CDK4.[8][11] The upregulation of p21 appears to be a crucial event in this compound-induced cell cycle arrest and can occur independently of p53 status.[10]

Inhibition of Metastasis

Emerging evidence suggests that this compound can suppress the metastatic potential of cancer cells. It has been shown to inhibit the migration and invasion of melanoma cells, which is partly attributed to the inhibition of the STAT3 signaling pathway and the subsequent downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[12]

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are a consequence of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and invasion. This compound has been identified as an inhibitor of the STAT3 signaling pathway.[13][14][15] It achieves this by inhibiting the phosphorylation and subsequent homo-dimerization of STAT3, which prevents its nuclear translocation and transcriptional activity.[14][15] This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Mcl-1, Bcl-2) and invasion (e.g., MMP-2, Twist).[12][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and survival. This compound's impact on this pathway can be complex and cell-type dependent. In some cancers, such as melanoma, this compound induces apoptosis through the activation of MAPK pathways, including ERK1/2 and JNK.[9] In cholangiocarcinoma, ROS-induced activation of the JNK signaling cascade is linked to the upregulation of DR5 and subsequent apoptosis.[4]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancer types.[16][17] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[16] Furthermore, this compound has been identified as a novel inhibitor of the mTOR signaling pathway in triple-negative breast cancer, leading to the downregulation of key downstream effectors like CCND1 (Cyclin D1).[18] Inhibition of this pathway also plays a role in this compound's ability to suppress hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxia.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HCT116 | Colon Cancer | ~2.5 | 24 | [1] |

| SW480 | Colon Cancer | ~3.0 | 24 | [1] |

| A375SM | Melanoma | ~1.5 | 48 | [9] |

| A549 | Lung Carcinoma | Not specified | Not specified | [3] |

| PANC-1 | Pancreatic Carcinoma | Not specified | Not specified | [3] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [3] |

| H1299 | Non-Small-Cell Lung Cancer | ~5.0 | 48 | [11] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Quantitative Measurement | Citation |

| HCT116 | 5 µM this compound for 24h | Apoptosis Induction | ~40% apoptotic cells | [6] |

| SW480 | 5 µM this compound for 24h | Apoptosis Induction | ~35% apoptotic cells | [6] |

| A549 | 5 µM this compound for 24h | Cell Cycle Arrest | Increased G2/M population | [10] |

| PANC-1 | 5 µM this compound for 24h | Cell Cycle Arrest | Increased G2/M population | [10] |

| H1299 | 5 µM this compound for 24h | Cell Cycle Arrest | Increased G0/G1 population | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[22]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[23]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to reduce background.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[25][26][27] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.[27]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[25]

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][26]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p-STAT3, p-Akt, β-actin) overnight at 4°C.[28]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.[25]

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Harvesting and Fixation: After this compound treatment, harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[29][30]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[29]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that only DNA is stained.[31]

-

PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[29][30]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[31]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[29][30]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound-induced apoptotic pathways in cancer cells.

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental Workflows

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound presents a compelling case as a potential anti-cancer therapeutic agent due to its pleiotropic effects on cancer cells. Its ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like STAT3 and PI3K/Akt/mTOR underscores its potential for broad-spectrum anti-neoplastic activity. The detailed mechanisms and protocols outlined in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety profile.

References

- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin circumvents cancer drug resistance by induction of a necroptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 5. Induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic apoptotic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin Inhibits Non-Small-Cell Lung Cancer H1299 Cell Growth through Survivin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]

- 13. Shikonin Derivatives from Onsoma visianii Decrease Expression of Phosphorylated STAT3 in Leukemia Cells and Exert Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Systematic bioinformatics analysis identifies shikonin as a novel mTOR pathway inhibitor in triple-negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shikonin suppresses proliferation and induces cell cycle arrest through the inhibition of hypoxia-inducible factor-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. bosterbio.com [bosterbio.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 29. wp.uthscsa.edu [wp.uthscsa.edu]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. ucl.ac.uk [ucl.ac.uk]

Unveiling the Cytotoxicity of Shikonin on HeLa Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Shikonin, a potent naphthoquinone isolated from the roots of Lithospermum erythrorhizon, on human cervical cancer (HeLa) cells. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of this natural compound.

Executive Summary

Shikonin demonstrates significant cytotoxic activity against HeLa cells, inducing cell death through a caspase-dependent apoptotic pathway and causing cell cycle arrest. This guide summarizes the key quantitative data on its efficacy, details the experimental methodologies for assessing its impact, and visualizes the underlying molecular mechanisms.

Data Presentation: Cytotoxic IC50 of Shikonin on HeLa Cells

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 value of Shikonin on HeLa cells.

| Compound | Cell Line | IC50 Value (µM) | Assay Method | Citation |

| Shikonin | HeLa | 18.9 ± 1.1 | Not explicitly stated, but growth inhibition was measured. | [1] |

Experimental Protocols

A comprehensive understanding of the experimental procedures is crucial for the replication and validation of scientific findings. Below are detailed methodologies for key experiments related to the assessment of Shikonin's cytotoxicity.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/ml in 100 µl of cell suspension per well and allowed to adhere.[2]

-

Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Shikonin. The cells are then incubated for specific time periods (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Following the treatment period, 10 µl of a 5 mg/ml MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[2]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µl of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[2] The plate is then agitated on a shaker for 10-15 minutes.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[2][3] A reference wavelength, often around 620 nm, can be used to reduce background noise.[3]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

DNA Fragmentation Assay

DNA fragmentation is a hallmark of apoptosis. This can be visualized through gel electrophoresis.

Protocol:

-

Cell Treatment: HeLa cells are treated with the desired concentration of Shikonin (e.g., 40 µmol L-1).[1]

-

DNA Extraction: After the incubation period, the cells are harvested, and the genomic DNA is extracted using standard protocols.

-

Gel Electrophoresis: The extracted DNA is loaded onto an agarose (B213101) gel.

-

Visualization: The gel is subjected to electrophoresis, stained with an intercalating agent like ethidium (B1194527) bromide, and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

-

Cell Treatment: HeLa cells are treated with Shikonin (e.g., 10 µmol L-1).[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram reveals the percentage of cells in each phase of the cell cycle. Shikonin has been shown to block the transition from the G1 to the S phase in HeLa cells.[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways involved in the action of Shikonin on HeLa cells.

Caption: Workflow of the MTT assay for assessing cell viability.

Caption: Shikonin-induced caspase-dependent apoptotic pathway.

Caption: Shikonin's effect on the HeLa cell cycle.

Concluding Remarks

Shikonin exhibits pronounced cytotoxic effects on HeLa cells, primarily by inducing apoptosis through the activation of caspase-3 and caspase-8, and by arresting the cell cycle at the G1/S transition phase.[1][4] The data and protocols presented herein provide a solid foundation for further research into the therapeutic potential of Shikonin as an anticancer agent. Future investigations could explore its efficacy in combination with other chemotherapeutic drugs and its effects on other cancer cell lines.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Activity for Shikonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Shikonin, a naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon. This document details its spectrum of activity, mechanism of action, and the experimental protocols used to elucidate its antibacterial effects.

Antibacterial Spectrum of Activity

Shikonin has demonstrated significant antibacterial activity against a range of bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy is also being explored against other pathogens. The potency of its antibacterial action is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Shikonin against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591 | 7.8 | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) CCARM 3090 | Not explicitly stated, but synergistic effects observed | [2] |

| Clinical Isolate of MRSA (DPS-1) | Not explicitly stated, but synergistic effects observed | [2] |

| Vibrio vulnificus | Not explicitly stated, but bactericidal effects observed at 40 and 80 µg/mL | [3] |

Note: The available literature primarily focuses on MRSA. Further research is needed to establish a broader antibacterial spectrum.

Mechanism of Action

Shikonin's antibacterial activity against MRSA is multifaceted. The proposed mechanism involves the disruption of the bacterial cell wall and membrane integrity, leading to cell death.[1][2]

Key aspects of Shikonin's mechanism of action include:

-

Binding to Peptidoglycan (PGN): Shikonin shows an affinity for peptidoglycan, a critical component of the bacterial cell wall. This interaction is believed to interfere with cell wall integrity. The antibacterial effect of Shikonin can be blocked by the addition of MRSA-derived PGN, supporting this hypothesis.[1]

-

Increased Membrane Permeability: Shikonin treatment leads to destabilization of the cytoplasmic membrane, resulting in the leakage of intracellular components such as nucleotides and proteins.[2] The potentiation of its activity by membrane-permeabilizing agents like Tris and Triton X-100 further corroborates this.[1][4]

-

Inhibition of ATP-Binding Cassette (ABC) Transporters: The antibacterial effect of Shikonin is enhanced by ATPase inhibitors, suggesting that it may interfere with the function of ABC transporters, which are crucial for various cellular processes.[1][4]

-

Inhibition of PBP2a Expression: In MRSA, Shikonin has been shown to inhibit the expression of Penicillin-Binding Protein 2a (PBP2a), a key factor in methicillin (B1676495) resistance.[2]

-

Induction of Reactive Oxygen Species (ROS): Against Vibrio vulnificus, Shikonin treatment leads to a significant increase in intracellular reactive oxygen species, contributing to oxidative stress and cell damage.[3]

Below is a diagram illustrating the proposed signaling pathway for Shikonin's antibacterial action against MRSA.

Caption: Proposed mechanism of Shikonin's antibacterial action against MRSA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the antibacterial activity of Shikonin.

The MIC of Shikonin is determined using the broth microdilution method.[1][4]

-

Bacterial Preparation: Bacterial strains are stored at -80°C in 10% DMSO. For experiments, they are suspended in Mueller-Hinton (MH) broth and incubated at 37°C for 48 hours. The strains are maintained on MH agar (B569324) plates.[1]

-

Inoculum Preparation: A bacterial suspension equivalent to the 0.5 McFarland standard (approximately 1.5 × 10⁸ colony-forming units [CFU]/mL) is prepared in MH broth. This inoculum is then further diluted.[1]

-

Broth Microdilution Assay: The assay is performed in 96-well microplates. Serial dilutions of Shikonin are prepared in MH broth. A standardized bacterial inoculum is added to each well.

-

Incubation: The microplates are incubated at 37°C for 24 hours.[1]

-

MIC Determination: The MIC is recorded as the lowest concentration of Shikonin that results in the complete inhibition of visible bacterial growth, which can be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.[1]

The time-kill assay is performed to assess the bactericidal or bacteriostatic activity of Shikonin over time.[1]

-

Preparation: Bacterial cultures are diluted with fresh MH broth to approximately 1 × 10⁶ CFU/mL in 96-well microplates and treated with Shikonin at various concentrations (e.g., MIC, 2x MIC).[1]

-

Incubation and Sampling: The plates are incubated at 37°C. Aliquots of 100 µL are taken at specific time points (e.g., 0, 4, 8, 12, and 24 hours).[1]

-

Colony Counting: The collected aliquots are serially diluted 10-fold in MH broth and spread on drug-free MH agar plates. After 24 hours of incubation at 37°C, the number of colonies is counted. The lower limit of sensitivity for colony counts is typically 100 CFU/mL.[1]

-

Data Analysis: The results are plotted as log10 CFU/mL versus time.

TEM is used to visualize the morphological changes in bacterial cells induced by Shikonin.[1]

-

Bacterial Culture and Treatment: MRSA cultures in the mid-logarithmic phase (approximately 1.5 × 10⁶ CFU/mL) are treated with specified concentrations of Shikonin (e.g., 7.8 µg/mL and 15.6 µg/mL) for 10 hours.[1]

-

Sample Preparation: Two mL of the treated cultures are centrifuged at 10,000 ×g for 10 minutes. The resulting pellets are treated with Karnovsky's fixative.[1]

-

Microscopy: The fixed samples are examined under an energy-filtering transmission electron microscope at an accelerating voltage of 100 kV. Images are captured using a slow-scan charge-coupled device camera.[1]

Below is a diagram illustrating the experimental workflow for assessing the antibacterial activity of Shikonin.

Caption: Workflow for assessing the antibacterial activity of Shikonin.

Synergistic Effects

Shikonin has demonstrated synergistic antibacterial activity when combined with conventional antibiotics against MRSA.[2] For instance, the MIC of antibiotics like gentamicin, amikacin, and amoxicillin (B794) were reduced by 4- to 16-fold when used in combination with Shikonin.[2] This suggests that Shikonin could potentially be used to restore the efficacy of existing antibiotics against resistant strains.

Conclusion

Shikonin exhibits promising antibacterial activity, particularly against the high-priority pathogen MRSA. Its multifaceted mechanism of action, which involves targeting the cell wall, cell membrane, and key resistance proteins, makes it an attractive candidate for further drug development. The synergistic effects observed with conventional antibiotics further highlight its potential as an adjunctive therapy to combat antibiotic resistance. Future in vivo studies are necessary to validate these in vitro findings and to assess the clinical applicability of Shikonin in treating bacterial infections.[1]

References

- 1. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 3. Antibacterial Mechanism of Shikonin Against Vibrio vulnificus and Its Healing Potential on Infected Mice with Full-Thickness Excised Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

preliminary investigation into Shikokianin's therapeutic potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its promising therapeutic properties, particularly in the realms of oncology and inflammatory diseases. Preclinical evidence robustly supports its multi-faceted mechanism of action, which involves the modulation of key cellular signaling pathways, induction of programmed cell death, and suppression of inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it influences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. Its anti-cancer activity is attributed to its ability to induce various forms of programmed cell death, including apoptosis and necroptosis, and to modulate critical signaling pathways that govern cell survival and proliferation.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, providing a comparative overview of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A549 | Lung Adenocarcinoma | ~1-2 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | [1] |

| PANC-1 | Pancreatic Cancer | ~1-2 | [1] |

| U2OS | Osteosarcoma | ~1-2 | [1] |

| BCL1 | Mouse B-cell Leukemia | Low concentrations | [2] |

| JVM-13 | Human B-cell Prolymphocytic Leukemia | Low concentrations | [2] |

| LO2 | Normal Human Hepatocyte | ~4-fold higher than cancer cells | [1] |

Table 1: IC50 Values of this compound in Various Cell Lines. This table provides a summary of the cytotoxic efficacy of this compound across different cancer and normal cell lines.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the desired concentrations of this compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Assessment of Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified by its ability to inhibit the binding of chemokines to their receptors.

| Target | Ligand | Cell Type | IC50 (M) |

| CCR1 | RANTES | Human Monocytes | 3.58 x 10⁻⁶ |

| CCR1 | MIP-1α | Human Monocytes | 2.57 x 10⁻⁶ |

| CCR1 | RANTES | CCR1-transfected HEK/293 cells | 2.63 x 10⁻⁶ |

| CCR1 | MIP-1α | CCR1-transfected HEK/293 cells | 2.57 x 10⁻⁶ |

Table 2: Inhibitory Concentration (IC50) of this compound on Chemokine Binding. This table illustrates the potency of this compound in blocking the interaction between chemokines and the CCR1 receptor.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and this compound's points of intervention.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

References

A Technical Guide to Shikokianin's Impact on Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Shikokianin, a prominent naphthoquinone derived from the root of Lithospermum erythrorhizon, has garnered significant attention in oncological research for its potent anti-tumor properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis in cancer cells, focusing on the core signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism: A Multi-Faceted Approach to Programmed Cell Death

This compound's primary mechanism for inducing apoptosis involves the generation of intracellular reactive oxygen species (ROS).[1][3][4] This oxidative stress acts as a crucial upstream trigger, initiating a cascade of events that converge on both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][5][6] The sensitivity of cancer cells to this compound-induced apoptosis is dependent on the delicate balance between pro-apoptotic and anti-apoptotic signals.[1]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a cornerstone of this compound-induced apoptosis.[7][8][9] The process is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction.[1][4] This is characterized by a decrease in the mitochondrial membrane potential (Δψm).[3][7][8][9] The disruption of the mitochondrial membrane is regulated by the Bcl-2 family of proteins.[1][10][11][12]

This compound treatment has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins such as Bax and Bak.[2][7][8][13][14] This shift in the Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis.[14] The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][8]

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, the initiator caspase of the intrinsic pathway.[7][8][9] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[7][8][9] Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][7][9]

The Extrinsic (Death Receptor) Pathway

In addition to the intrinsic pathway, this compound also activates the extrinsic apoptotic pathway.[3] This pathway is initiated by the activation of death receptors on the cell surface.[15] While the direct interaction of this compound with death receptors is not fully elucidated, its induction of ROS plays a significant role in activating downstream signaling cascades.

A key player in the extrinsic pathway activated by this compound is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[3] ROS production upon this compound treatment leads to the phosphorylation and activation of JNK.[3][4] Activated JNK can then contribute to the activation of caspase-8, the initiator caspase of the extrinsic pathway.[3][16] Activated caspase-8 can directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[16] Furthermore, caspase-8 can also cleave the BH3-only protein Bid to its truncated form, tBid, which then translocates to the mitochondria to further amplify the intrinsic apoptotic signal.

Other Signaling Pathways Implicated

Several other signaling pathways are modulated by this compound and contribute to its pro-apoptotic effects:

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway.[2][17] This pathway is a critical regulator of cell survival, and its inhibition by this compound promotes apoptosis.[2]

-

MAPK Pathways: Besides JNK, this compound also influences other members of the MAPK family, such as p38.[3] The activation of these stress-activated protein kinases contributes to the apoptotic response.

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway by this compound has also been reported, further contributing to the induction of apoptosis.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| K562 | Chronic Myelogenous Leukemia | ~0.5 | Not Specified |

| LAMA 84 | Chronic Myelogenous Leukemia | ~0.2 | 16 |

| T24 | Bladder Cancer | Not Specified | 72 |

| A549 | Lung Cancer | 2.5 µg/mL | Not Specified |

Table 2: Effect of this compound on Apoptotic Protein Expression

| Cell Line | Protein | Change in Expression | Concentration of this compound |

| TT | Caspase-9 | Increased (dose-dependent) | Various |

| TT | Caspase-3 | Increased (dose-dependent) | Various |

| TT | PARP | Increased (dose-dependent) | Various |

| HaCaT | Caspase-3 | Significantly Activated | Dose-dependent |

| HaCaT | Bcl-2 | Downregulated | Dose-dependent |

| HaCaT | Bax | Upregulated | Dose-dependent |

| HaCaT | Bak | Upregulated | Dose-dependent |

| SMMC-7721 | Bax | Upregulated | 1, 2, 4 µM |

| SMMC-7721 | p53 | Upregulated | 1, 2, 4 µM |

| SMMC-7721 | Caspase-3 | Upregulated | 1, 2, 4 µM |

| SMMC-7721 | Bcl-2 | Downregulated | 1, 2, 4 µM |

| SKOV-3 | Cleaved Caspase-3 | Increased | 4, 8, 16 µM |

| SKOV-3 | Cleaved Caspase-8 | Increased | 4, 8, 16 µM |

| SKOV-3 | Cleaved Caspase-9 | Increased | 4, 8, 16 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on apoptosis.

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

2. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18][19]

-

Protocol:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

3. Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

4. Mitochondrial Membrane Potential (Δψm) Assay (JC-1 Staining)

-

Principle: The lipophilic cationic dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence indicates the state of mitochondrial polarization.

-

Protocol:

-

Treat cells with this compound as desired.

-

Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

For flow cytometry, quantify the red and green fluorescence signals. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: this compound-induced apoptosis signaling pathways.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for apoptosis detection by flow cytometry.

References

- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic apoptotic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 6. Induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic apoptotic pathways in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shikonin induces mitochondria-mediated apoptosis and attenuates epithelial-mesenchymal transition in cisplatin-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis is induced by shikonin through the mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. Shikonin induces apoptosis of HaCaT cells via the mitochondrial, Erk and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. ROS mediated apoptotic pathways in primary effusion lymphoma: Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Shikonin Causes an Apoptotic Effect on Human Kidney Cancer Cells through Ras/MAPK and PI3K/AKT Pathways [mdpi.com]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Shikokianin in Isodon Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodon, a genus of the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. Among these, Shikokianin, an ent-kaurane diterpenoid with the molecular formula C24H32O8, has garnered interest for its potential pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This technical guide provides an in-depth overview of the biosynthesis of this compound in Isodon plants, detailing the proposed enzymatic steps, relevant quantitative data, and experimental protocols.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of ent-kaurane diterpenoid formation, which originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into two main stages: the formation of the ent-kaurene (B36324) scaffold and the subsequent oxidative modifications.

Formation of the ent-Kaurene Skeleton

The initial steps of this compound biosynthesis are catalyzed by two types of diterpene synthases (diTPSs): copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).

-

Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated with the cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (ent-CPS).

-

ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This reaction is catalyzed by ent-kaurene synthase (ent-KS).

Oxidative Modifications of ent-Kaurene

Following the formation of the ent-kaurene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), are required to produce the final this compound molecule. Based on the structure of this compound (C24H32O8), these modifications likely involve multiple hydroxylation and acetylation steps.

A key enzyme in this stage is ent-kaurene oxidase (KO), a cytochrome P450 enzyme (CYP701 family) that catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[1][2] Subsequent hydroxylation and acetylation reactions at various positions on the ent-kaurane ring, catalyzed by other specific P450s and acetyltransferases, would lead to the final structure of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in the scientific literature. However, studies on other major diterpenoids in Isodon species, such as oridonin (B1677485) and enmein, provide a framework for the expected concentration ranges and analytical methods that can be applied to this compound.

Table 1: Quantitative Analysis of Major Diterpenoids in Isodon Species

| Compound | Plant Species | Tissue | Concentration (% dry weight) | Analytical Method | Reference |

| Oridonin | Isodon rubescens | Leaves | ~0.5 - 2.5 | HPLC-UV | [3] |

| Enmein | Isodon japonicus | Aerial parts | ~0.1 - 0.8 | HPLC-UV | [4] |

| Ponicidin | Isodon japonicus | Aerial parts | ~0.05 - 0.3 | HPLC-UV | [4] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes involved in this compound biosynthesis are not yet available. However, established methods for the characterization of diterpene synthases and cytochrome P450s from plants can be adapted for this purpose.

Heterologous Expression and Assay of Diterpene Synthases (ent-CPS and ent-KS)

Methodology:

-

Gene Identification and Cloning: Putative ent-CPS and ent-KS genes are identified from the transcriptome of Isodon shikokiana. The full-length cDNAs are amplified by PCR and cloned into an E. coli expression vector.

-

Heterologous Expression: The recombinant plasmids are transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Enzyme Assay: The expressed proteins are purified and incubated with the appropriate substrate (GGPP for ent-CPS, and ent-CPP for ent-KS) in a suitable buffer.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification.

Heterologous Expression and Assay of Cytochrome P450s (e.g., ent-Kaurene Oxidase)

Methodology:

-

Gene Identification and Cloning: Putative P450 genes are identified from the Isodon shikokiana transcriptome and cloned into a yeast expression vector.

-

Heterologous Expression in Yeast: The recombinant plasmids are transformed into Saccharomyces cerevisiae. Microsomal fractions containing the expressed P450s are prepared from the yeast cultures.

-

Enzyme Assay: The microsomal preparations are incubated with the substrate (e.g., ent-kaurene for KO) in the presence of a co-factor, NADPH.[1]

-

Product Analysis: The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS after derivatization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon plants is a complex process involving multiple enzymatic steps. While the general pathway for its ent-kaurane core is understood, the specific enzymes responsible for the later-stage modifications that lead to the final this compound structure remain to be elucidated. Future research should focus on the identification and characterization of the specific ent-CPS, ent-KS, and cytochrome P450 enzymes from Isodon shikokiana. This will not only provide a complete picture of this compound biosynthesis but also enable the development of biotechnological platforms for its sustainable production. Furthermore, a detailed quantitative analysis of this compound in different tissues and developmental stages of the plant will provide valuable insights into the regulation of its biosynthesis.

References

- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Shikonin: A Naphthoquinone with Promising Lead Compound Potential in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Possessing a multifaceted mechanism of action, Shikonin exhibits robust anti-inflammatory and anti-cancer properties, positioning it as a compelling lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of Shikonin's biological activities, focusing on its effects on key signaling pathways implicated in cancer and inflammation. Quantitative data on its efficacy are presented in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of its molecular interactions.

Introduction

Lead compound identification is a critical step in the drug discovery pipeline. Natural products have historically been a rich source of novel chemical scaffolds with therapeutic potential. Shikonin (IUPAC name: 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione), a major active component of the traditional Chinese herbal medicine "Zicao", has been extensively studied for its medicinal properties.[1][2] Its demonstrated ability to modulate multiple cellular targets and pathways makes it a particularly attractive candidate for drug development programs targeting complex diseases such as cancer and chronic inflammatory conditions.

Physicochemical Properties

-

Chemical Formula: C₁₆H₁₆O₅

-

Molecular Weight: 288.30 g/mol

-

Appearance: Reddish-purple crystalline powder

-

Solubility: Soluble in organic solvents such as DMSO, ethanol, and chloroform; sparingly soluble in water.

Biological Activities and Efficacy

Shikonin's therapeutic potential stems from its ability to induce various forms of programmed cell death in cancer cells and to suppress inflammatory responses. The following tables summarize the in vitro efficacy of Shikonin across a range of cancer cell lines and inflammatory models, as measured by the half-maximal inhibitory concentration (IC50).

Anti-Cancer Activity

Shikonin exhibits broad-spectrum anti-cancer activity against numerous cancer cell types. Its cytotoxic effects are mediated through the induction of apoptosis, necroptosis, and the inhibition of cell proliferation and metastasis.[1][3]

Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Lung Adenocarcinoma | ~1-2 | 48 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 |

| PANC-1 | Pancreatic Cancer | ~1-2 | 48 |

| U2OS | Osteosarcoma | ~1-2 | 48 |

| SCC9 | Oral Cancer | 0.5 | Not Specified |

| H357 | Oral Cancer | 1.25 | Not Specified |

| PC3 (parental) | Prostate Cancer | 0.37 | 72 |

| DU145 (parental) | Prostate Cancer | 0.37 | 72 |

| LNCaP (DX-resistant) | Prostate Cancer | 0.32 | 72 |

| 22Rv1 (parental) | Prostate Cancer | 1.05 | 72 |

| Cal78 | Chondrosarcoma | 1.5 | 24 |

| SW-1353 | Chondrosarcoma | 1.1 | 24 |

| QBC939 | Cholangiocarcinoma | 4.43 | 24 |

| QBC939 | Cholangiocarcinoma | 3.39 | 48 |

| QBC939 | Cholangiocarcinoma | 2.20 | 72 |

| 143B | Osteosarcoma | 4.55 | 24 |

| 143B | Osteosarcoma | 2.01 | 48 |

| Eca109 | Esophageal Squamous Carcinoma | 19.9 | 24 |

Anti-Inflammatory Activity

Shikonin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. A notable mechanism is its selective blockade of chemokine binding to the CCR1 receptor.[4]

Table 2: IC50 Values of Shikonin in Inflammatory Models

| Target/Model | Ligand | IC50 (µM) |

| RANTES binding to human monocytes | RANTES | 3.58 |

| MIP-1α binding to human monocytes | MIP-1α | 2.57 |

| RANTES binding to CCR1-transfected HEK/293 cells | RANTES | 2.63 |

| MIP-1α binding to CCR1-transfected HEK/293 cells | MIP-1α | 2.57 |

| Human healthy and osteoarthritis chondrocytes | - | 1.2 ± 0.1 |

Key Signaling Pathways Modulated by Shikonin

Shikonin's pleiotropic effects are a result of its interaction with multiple intracellular signaling cascades. The following diagrams illustrate the key pathways through which Shikonin exerts its anti-cancer and anti-inflammatory activities.

Apoptosis Induction

Shikonin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to caspase activation and subsequent cell death.[5][6][7]

Caption: Shikonin-induced apoptotic pathways.

Necroptosis Induction

In certain cancer cell types, Shikonin can induce a caspase-independent form of programmed cell death known as necroptosis. This pathway is critically dependent on the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIP1 and RIP3).[8][9][10][11][12]

Caption: Shikonin-induced necroptosis pathway.

NF-κB Signaling Inhibition

Shikonin exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[13][14]

Caption: Inhibition of NF-κB signaling by Shikonin.

MAPK Signaling Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target of Shikonin. Depending on the cellular context, Shikonin can either activate or inhibit different branches of the MAPK pathway (ERK, JNK, p38), leading to varied cellular outcomes such as apoptosis or cell cycle arrest.[3][4][15]

References

- 1. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin Causes an Apoptotic Effect on Human Kidney Cancer Cells through Ras/MAPK and PI3K/AKT Pathways | MDPI [mdpi.com]

- 5. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shikonin induces glioma cell necroptosis in vitro by ROS overproduction and promoting RIP1/RIP3 necrosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclophilin A contributes to shikonin-induced glioma cell necroptosis and promotion of chromatinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-tumor effect of shikonin on osteosarcoma by inducing RIP1 and RIP3 dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin induces apoptosis and necroptosis in pancreatic cancer via regulating the expression of RIP1/RIP3 and synergizes the activity of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells | Semantic Scholar [semanticscholar.org]

- 15. Shikonin reactivates TSGs GADD45B and PPP3CC to block NSCLC cell proliferation and migration through JNK/P38/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses and Bio-pharmacological Properties of Shikonin-Containing Plants: A Technical Guide

Introduction

Shikonin (B1681659) and its derivatives are potent naphthoquinone pigments responsible for the characteristic red-purple color of the roots of several plant species within the Boraginaceae family. Historically, these plants have been integral to traditional medicine systems across Asia and Europe for their therapeutic properties. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of shikonin, with a focus on its anti-inflammatory effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Shikonin-Producing Plant Species and their Ethnobotanical Significance

Shikonin is predominantly isolated from the roots of various genera in the Boraginaceae family. These plants have been used for centuries in traditional medicine for a wide range of ailments.

-

Lithospermum erythrorhizon (Zi Cao or Purple Gromwell): A perennial herb native to East Asia, its roots are a primary source of shikonin.[1] In traditional Chinese medicine, "Zi Cao" has been used for over 1500 years as a crude drug and a natural dye.[2] Its traditional applications include the treatment of skin conditions like burns, rashes, eczema, and wounds due to its cooling and detoxifying effects.[3] It has also been used internally to treat measles, chicken pox, and hepatitis.[4][5]

-

Arnebia euchroma (Ratanjot): Found in the high-altitude regions of the Himalayas, this plant is another significant source of shikonin.[6] It is highly valued in traditional medicine for its wide array of medicinal properties.

-

Other Genera: Species from the genera Alkanna, Anchusa, Onosma, and Echium are also known to produce shikonin and its enantiomer, alkannin.[7][8] These have been traditionally used for their anti-inflammatory, antimicrobial, and wound-healing properties.

Quantitative Analysis of Shikonin Content

The concentration of shikonin and its derivatives can vary significantly between and within plant species, influencing their therapeutic efficacy. High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of shikonin.

| Plant Species | Shikonin Yield (%) | Extraction/Analysis Method | Reference |

| Arnebia euchroma | 1.26% | Ultrasound-assisted extraction with ethanol, HPLC | [9] |

| Lithospermum erythrorhizon | 2% | Chromatographic separation using hexane | [8] |

| Arnebia euchroma | Not specified | Homogenate extraction with 78% ethanol | [10] |

Experimental Protocols

This section details common methodologies for the extraction, isolation, and biological evaluation of shikonin.

Several methods are employed for the extraction of shikonin from plant roots, each with its advantages and disadvantages.

-

Solvent Extraction: This is a traditional and widely used method based on the solubility of shikonin in organic solvents like petroleum ether, ethyl acetate, and ethanol.[11][12] The general procedure involves drying and powdering the plant roots, followed by extraction using a suitable solvent in a Soxhlet apparatus or through maceration. The solvent is then evaporated to yield the crude extract.[11]

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time. An optimized protocol for Arnebia euchroma involved using 93 W ultrasound power for 87 minutes at 39°C with an ethanol-to-solid ratio of 11:1, yielding 1.26% shikonin.[9]

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide as a solvent, offering an environmentally friendly and highly selective extraction method.[12]

HPLC is the standard for accurate quantification of shikonin.

-

Stationary Phase: A C18 reversed-phase column is typically used.[13]

-

Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water (e.g., 85:15, v/v).[10]

-

Detection: Shikonin is quantified using a UV detector at a wavelength of 516 nm.[10]

-

Cell Line: Rat primary macrophages are a suitable model.

-

Procedure:

-

Culture macrophages in appropriate media.

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Concurrently treat the cells with varying concentrations of shikonin (e.g., 4 μM).

-

After a specific incubation period, collect the cell culture supernatant.

-

Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

A reduction in TNF-α levels in shikonin-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[14]

-

Signaling Pathways and Molecular Mechanisms

Shikonin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.